2-Methyl-n-(pyridin-3-yl)propanamide
Description
2-Methyl-N-(pyridin-3-yl)propanamide, also referred to as N-(3-pyridyl)pivalamide (ASD2565), is a propanamide derivative featuring a pyridin-3-yl group and a pivalamide backbone. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.20 g/mol (calculated from the formula) and a reported melting point of 71–75°C . The compound is structurally characterized by a pyridine ring substituted at the 3-position and a branched 2-methylpropanamide group, which confers rigidity and influences its physicochemical properties (e.g., solubility, stability) .
Properties
CAS No. |
32405-64-4 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-methyl-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C9H12N2O/c1-7(2)9(12)11-8-4-3-5-10-6-8/h3-7H,1-2H3,(H,11,12) |
InChI Key |
VXJZLBYJHVUABY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-pyridin-3-yl-propanamide typically involves the reaction of 2-methylpropanoyl chloride with 3-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-methylpropanoyl chloride+3-aminopyridine→2-methyl-N-pyridin-3-yl-propanamide+HCl
Industrial Production Methods: On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-N-pyridin-3-yl-propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-N-pyridin-3-yl-propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-methyl-N-pyridin-3-yl-propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the pyridine ring, phenyl groups, or the propanamide backbone. These modifications impact molecular weight, melting points, and biological activity. Below is a comparative analysis of select analogs (Table 1):
Table 1: Comparative Data of 2-Methyl-N-(pyridin-3-yl)propanamide and Analogs
Pharmacological Profiles
- TRPV1 Antagonists : Compounds with trifluoromethylpyridine and sulfonamido groups (e.g., –2, 5) exhibit potent TRPV1 inhibition, relevant for pain management .
- Antiandrogens : Flutamide’s structural analogs highlight the role of electron-deficient aromatic rings in modulating hormone receptors .
- Pyrazole/Pyridine Hybrids : Compounds like 2-Methyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]propanamide () may target kinase pathways due to heterocyclic motifs .
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